molecular formula C9H15NO2S B12536048 1-(Cyclohex-1-en-1-yl)cyclopropane-1-sulfonamide CAS No. 669008-30-4

1-(Cyclohex-1-en-1-yl)cyclopropane-1-sulfonamide

Cat. No.: B12536048
CAS No.: 669008-30-4
M. Wt: 201.29 g/mol
InChI Key: RTKFCGMFEQPEMU-UHFFFAOYSA-N
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Description

1-(Cyclohex-1-en-1-yl)cyclopropane-1-sulfonamide is an organic compound with a unique structure that combines a cyclohexene ring, a cyclopropane ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohex-1-en-1-yl)cyclopropane-1-sulfonamide typically involves the reaction of cyclohexene with cyclopropane and a sulfonamide precursor. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is formed. For example, the reaction may be carried out in the presence of a Lewis acid catalyst at elevated temperatures to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohex-1-en-1-yl)cyclopropane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1-(Cyclohex-1-en-1-yl)cyclopropane-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(Cyclohex-1-en-1-yl)cyclopropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The cyclopropane and cyclohexene rings may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyclohex-1-en-1-yl)pyrrolidine: This compound has a similar cyclohexene ring but features a pyrrolidine ring instead of a cyclopropane and sulfonamide group.

    1-(Cyclohex-1-en-1-yl)cyclopropane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonamide.

    1-(Cyclohex-1-en-1-yl)piperidine: Contains a piperidine ring in place of the cyclopropane and sulfonamide group.

Uniqueness

1-(Cyclohex-1-en-1-yl)cyclopropane-1-sulfonamide is unique due to the presence of both a cyclopropane ring and a sulfonamide group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

669008-30-4

Molecular Formula

C9H15NO2S

Molecular Weight

201.29 g/mol

IUPAC Name

1-(cyclohexen-1-yl)cyclopropane-1-sulfonamide

InChI

InChI=1S/C9H15NO2S/c10-13(11,12)9(6-7-9)8-4-2-1-3-5-8/h4H,1-3,5-7H2,(H2,10,11,12)

InChI Key

RTKFCGMFEQPEMU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2(CC2)S(=O)(=O)N

Origin of Product

United States

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